molecular formula C11H18BrNO B14318588 N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide CAS No. 112251-64-6

N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide

Cat. No.: B14318588
CAS No.: 112251-64-6
M. Wt: 260.17 g/mol
InChI Key: WDJMJHPKCVYDRO-UHFFFAOYSA-N
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Description

N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxyphenyl group attached to a dimethylethanaminium moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide typically involves the reaction of 2-hydroxybenzyl alcohol with N,N-dimethylethanolamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like chloride or iodide ions can replace the bromide ion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halide derivatives.

Scientific Research Applications

N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quaternary ammonium group can interact with cell membranes and proteins. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium chloride
  • N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium iodide
  • N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium sulfate

Uniqueness

N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is unique due to its specific combination of a hydroxyphenyl group and a quaternary ammonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112251-64-6

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl-[(2-hydroxyphenyl)methyl]-dimethylazanium;bromide

InChI

InChI=1S/C11H17NO.BrH/c1-4-12(2,3)9-10-7-5-6-8-11(10)13;/h5-8H,4,9H2,1-3H3;1H

InChI Key

WDJMJHPKCVYDRO-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1O.[Br-]

Origin of Product

United States

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